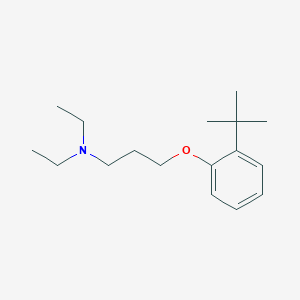
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine, commonly known as Tert-butylphenoxyethyldiethylamine (TBPEDEA), is a chemical compound used in scientific research. It is a tertiary amine with a molecular formula of C16H27NO, and a molecular weight of 253.39 g/mol. TBPEDEA is used in various research studies due to its unique properties and potential applications.
Mechanism of Action
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine acts as a cholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, memory, and learning. By inhibiting the breakdown of acetylcholine, 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine can enhance cognitive function and memory.
Biochemical and Physiological Effects:
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine has been shown to have various biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can enhance cognitive function and memory. 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine can also inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its ability to enhance cognitive function and memory. This can be beneficial in various research studies that involve cognitive testing and memory assessment. However, one of the limitations of using 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine is its potential toxicity. It is important to use appropriate safety measures when handling 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine to prevent any adverse effects.
Future Directions
There are various future directions for 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine research. One potential direction is the development of 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another direction is the investigation of 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine's potential as a neuroprotective agent. Additionally, further research is needed to determine the optimal dosage and administration of 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine for maximum efficacy and safety.
Synthesis Methods
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine can be synthesized through a multi-step process involving the reaction of tert-butylphenol with ethylene oxide, followed by the reaction of the resulting product with diethylamine. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine has been used in various scientific research studies, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-(2-tert-butylphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-6-18(7-2)13-10-14-19-16-12-9-8-11-15(16)17(3,4)5/h8-9,11-12H,6-7,10,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZXHQIVUACNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-tert-butylphenoxy)-N,N-diethylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
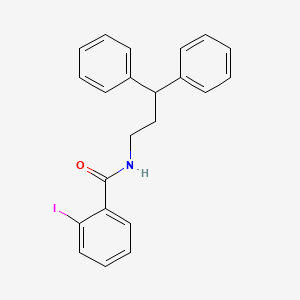
![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)
![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
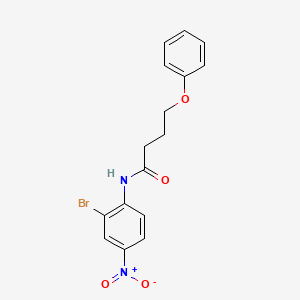
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5058857.png)
![methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5058858.png)
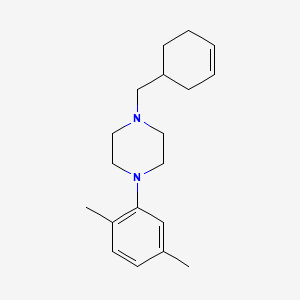
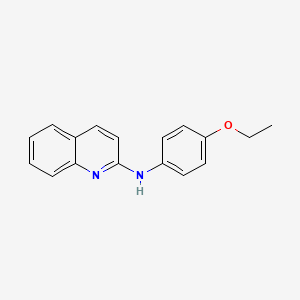
![N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide](/img/structure/B5058872.png)